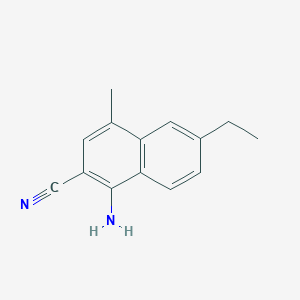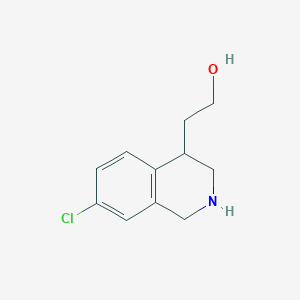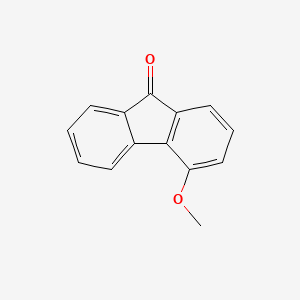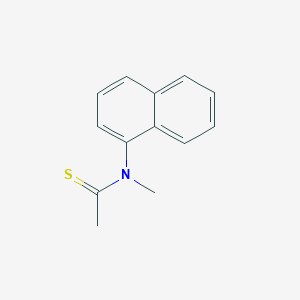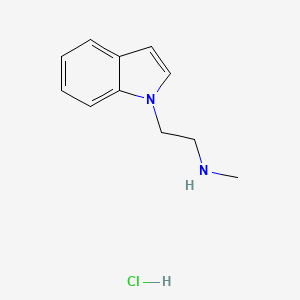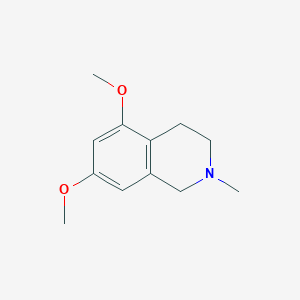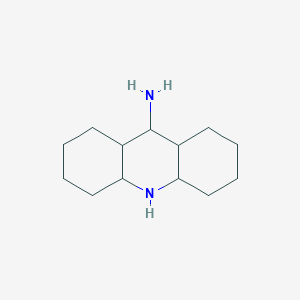
1-Benzylideneindan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylideneindan is an organic compound with the molecular formula C16H14. It is a derivative of indan, featuring a benzylidene group attached to the indan structure.
Preparation Methods
1-Benzylideneindan can be synthesized through several methods. One common synthetic route involves the condensation of indan-1-one with benzaldehyde under basic conditions. The reaction typically employs a base such as sodium hydroxide or potassium hydroxide in an ethanol solvent. The reaction mixture is heated to reflux, and the product is obtained after purification .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
1-Benzylideneindan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of 1-benzylindan.
Substitution: The benzylidene group in this compound can undergo electrophilic substitution reactions with reagents like bromine or chlorine, resulting in halogenated derivatives
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Benzylideneindan has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: Research has explored its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Studies have investigated its potential therapeutic properties, including its role as an inhibitor of certain enzymes involved in neurodegenerative diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-Benzylideneindan involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of acetylcholinesterase and monoamine oxidase B, enzymes that play a role in neurodegenerative diseases like Alzheimer’s. The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its effects .
Comparison with Similar Compounds
1-Benzylideneindan can be compared with other similar compounds, such as 1-indanone and 2-benzylidene-1,3-indandione.
1-Indanone: This compound is structurally similar but lacks the benzylidene group.
2-Benzylidene-1,3-indandione: This compound features a similar benzylidene group but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications .
Properties
CAS No. |
15298-67-6 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(3E)-3-benzylidene-1,2-dihydroindene |
InChI |
InChI=1S/C16H14/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)15/h1-9,12H,10-11H2/b15-12+ |
InChI Key |
QTWIKOMWVWPBRX-NTCAYCPXSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C3=CC=CC=C31 |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






